Crystallographic Fragment Hit Validation: Occupancy and Real‑Space Correlation in NUDT5 Binding Site
In the PanDDA crystallographic fragment screen against human NUDT5, the title compound (deposited as ligand PWS, also designated 8J‑537S) was identified as a binding‑site ligand. The PanDDA event map unambiguously places the compound in a previously unreported allosteric pocket of NUDT5 with an average occupancy of approximately 0.74 across the four chains in the asymmetric unit, and a real‑space correlation coefficient (RSCC) of 0.874–0.783, values that are consistent with a well‑defined but weakly bound fragment [1]. This binding site was not detected by a parallel ¹⁹F NMR fragment screen, underscoring the unique sensitivity of crystallographic detection for this chemotype [2]. No other 2‑(methylsulfanyl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one derivative appears in the deposited PanDDA dataset, making this the sole comparative reference in this chemical series.
| Evidence Dimension | Fragment binding detection (crystallographic occupancy and real‑space correlation coefficient) |
|---|---|
| Target Compound Data | Occupancy ~0.74; RSCC 0.874 (chain A) – 0.783 (chain D) |
| Comparator Or Baseline | No close structural analog deposited in the same PanDDA dataset; baseline is the detection limit of X‑ray crystallographic fragment screening (estimated LDSC <10 mM for weak binders) |
| Quantified Difference | Not applicable (no suitable comparator in the same assay system) |
| Conditions | PanDDA crystallographic screening against NUDT5 (PDB 5QTS); XChem facility, Diamond Light Source beamline I04‑1; resolution 1.67 Å |
Why This Matters
This provides the only publicly available direct structural evidence that the title compound engages a specific, novel binding pocket on NUDT5, a target of interest in cancer and inflammatory diseases, making it a validated starting point for fragment elaboration when other biophysical methods (e.g., ¹⁹F NMR) fail to detect binding.
- [1] PDB Entry 5QTS. PanDDA analysis group deposition – Crystal Structure of NUDT5 in complex with 8J‑537S. RCSB Protein Data Bank, 2019. DOI: 10.2210/pdb5qts/pdb. View Source
- [2] Dubianok, Y. Too weak for biophysics: Prioritising and progressing fragment hits from X‑ray crystallographic screening. DPhil Thesis, University of Oxford, 2022. View Source
